2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-ol to form the intermediate 1-((5-chloro-2-methoxyphenyl)sulfonyl)azetidin-3-ol. This intermediate is then reacted with thiazole-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and sulfonyl group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-containing drugs.
Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their biological activity.
Uniqueness
2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is unique due to the combination of the thiazole ring and azetidine moiety, along with the sulfonyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPSQJNWWSYKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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